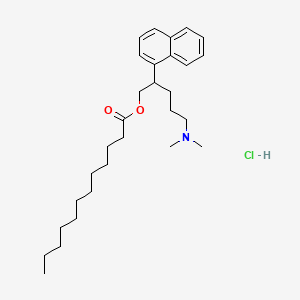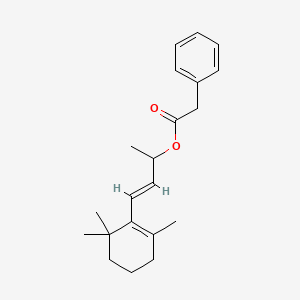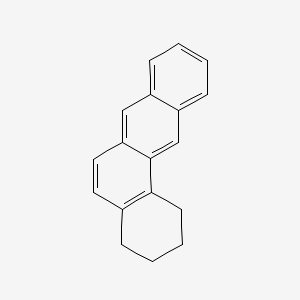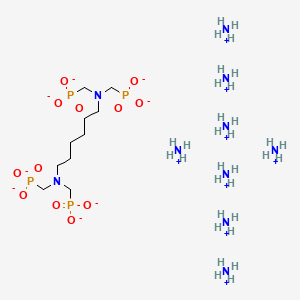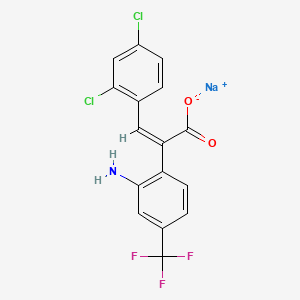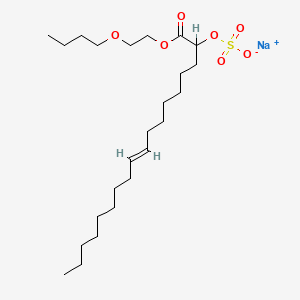
Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate: is a synthetic organic compound with the molecular formula C24H45NaO7S and a molar mass of 500.66467 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 2-butoxyethanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to optimize the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate can undergo oxidation reactions, particularly at the double bond in the octadec-9-enoate moiety.
Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfonic acid derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Products include epoxides or diols.
Reduction: Products include sulfonic acids.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, this compound is used to study membrane interactions and protein-lipid interactions due to its surfactant properties.
Medicine: The compound is explored for its potential in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Industrially, it is used in formulations of detergents, emulsifiers, and dispersants due to its ability to reduce surface tension and stabilize emulsions.
Wirkmechanismus
The surfactant properties of Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate are attributed to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic molecules. This interaction disrupts the surface tension of liquids, leading to the formation of micelles and emulsions. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their dispersion in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another surfactant with a similar mechanism of action but a different molecular structure.
Sodium lauryl ether sulfate: A surfactant with ether linkages, offering different solubility and stability properties.
Uniqueness: Sodium 1-(2-butoxyethyl) (sulphonatooxy)octadec-9-enoate is unique due to its specific combination of a long hydrophobic chain and a sulfonate group, providing distinct surfactant properties that are useful in specialized applications.
Eigenschaften
CAS-Nummer |
71873-03-5 |
|---|---|
Molekularformel |
C24H45NaO7S |
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
sodium;[(E)-1-(2-butoxyethoxy)-1-oxooctadec-9-en-2-yl] sulfate |
InChI |
InChI=1S/C24H46O7S.Na/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23(31-32(26,27)28)24(25)30-22-21-29-20-6-4-2;/h12-13,23H,3-11,14-22H2,1-2H3,(H,26,27,28);/q;+1/p-1/b13-12+; |
InChI-Schlüssel |
FNXYEWQMNFKHCS-UEIGIMKUSA-M |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCC(C(=O)OCCOCCCC)OS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)OCCOCCCC)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


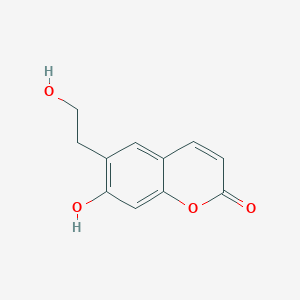
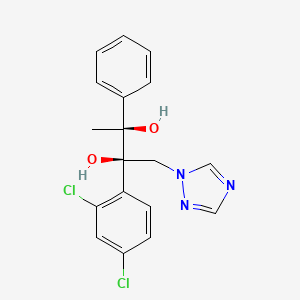
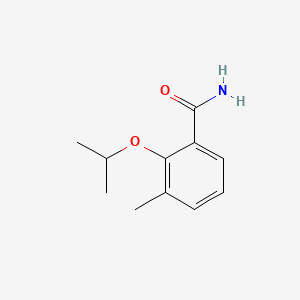
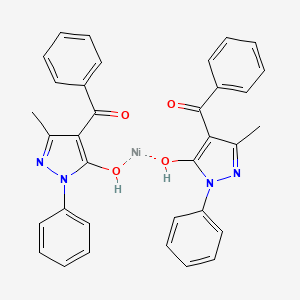
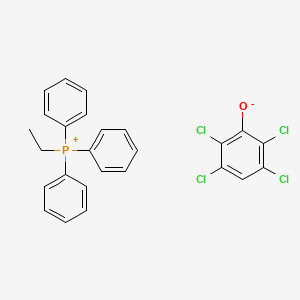
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
